Boc-D-Leu-OMe
Overview
Description
“Boc-D-Leu-OMe” is a derivative of the amino acid Leucine, protected by a Boc (tert-butoxycarbonyl) group . The Boc group is a protective group used in organic synthesis. It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of Boc-D-Leu-OMe is similar to that of tert-butoxycarbonyl-L-phenylalanyl-D-leucine methyl ester . Each molecule takes a similar open conformation in which the tert-butoxycarbonyl group and D-leucine isobutyl side chain are located facing parallel to each other .Chemical Reactions Analysis
Boc-D-Leu-OMe, like other Boc-protected amino acids, can undergo various chemical reactions. For instance, it can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Physical And Chemical Properties Analysis
Boc-D-Leu-OMe has a molecular formula of C12H23NO4 . Its molecular weight is 245.32 .Scientific Research Applications
Influence on Peptide Conformations
Boc-D-Leu-OMe has been studied for its influence on the conformation of peptides. In a study, it was found that the incorporation of D-Leu residues significantly impacts the helical structures of L-Leu-based-nonapeptides, affecting their conformations in both solution and crystalline states (Demizu et al., 2015). Similarly, the stereochemistry of a single amino acid, like D-Leu, has been observed to noticeably influence the properties and conformations of entire peptides, which has implications for the design of chemically and biologically relevant peptides (Li et al., 2013).
Helical Structure Formation
In another research, the use of Boc-D-Leu-OMe in peptides led to various helical structures. Peptides with equal amounts of L-Leu, D-Leu, and achiral Aib residues exhibited unique helical structures in both solution and crystalline states, demonstrating the significant role of D-Leu in determining peptide secondary structures (Demizu et al., 2015).
Beta-Hairpin Peptide Design
Boc-D-Leu-OMe has been used in designing beta-hairpin peptides. A study focusing on synthetic octapeptide design involving Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe showed promising results for modeling beta-sheet structures in organic solvents (Awasthi et al., 1995). This demonstrates the potential of Boc-D-Leu-OMe in designing peptides with specific secondary structures.
Structural Control in Peptides
Research has also delved into the structural control of peptides using Boc-D-Leu-OMe. For instance, the crystal structures of diastereomeric Leu-Leu-Aib-Leu-Leu-Aib peptides, synthesized using Boc-D-Leu-OMe, revealed distinct conformations like left-handed helical structures and S-shape turn structures, emphasizing the role of stereochemistry in peptide design (Demizu et al., 2010).
Safety And Hazards
Future Directions
The future directions of Boc-D-Leu-OMe could involve its use in peptide synthesis. For instance, a study has shown that Boc-protected peptides can be used in solution-phase peptide synthesis (SolPPS), where peptide bond formation occurs in a few minutes with high efficiency and no epimerization . This could potentially make Boc-D-Leu-OMe a valuable tool in the development of peptide-based therapeutics .
properties
IUPAC Name |
methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Leu-OMe |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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